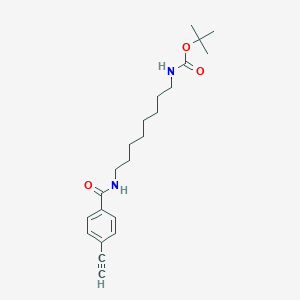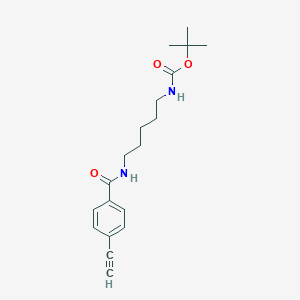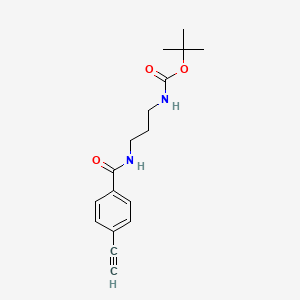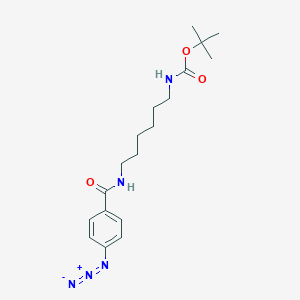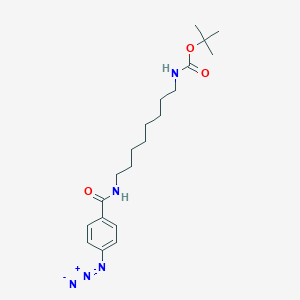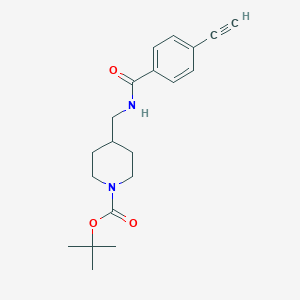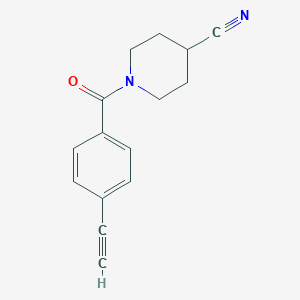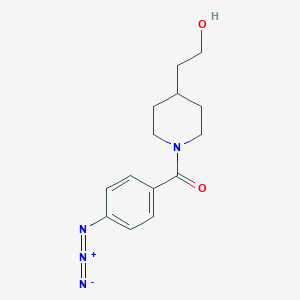
(4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological properties and are widely used in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Azidation: : The starting material, phenol, undergoes azidation to introduce the azido group, resulting in 4-azidophenol.
Piperidine Formation: : The piperidine ring is formed through a cyclization reaction involving the appropriate precursors.
Coupling Reaction: : The azidophenol and piperidine derivatives are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert the azido group to an amino group.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst can be used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Oxidation can yield hydroxylated or carboxylated derivatives.
Reduction Products: : Reduction can produce amino derivatives.
Substitution Products: : Substitution reactions can lead to the formation of various functionalized piperidine derivatives.
Scientific Research Applications
(4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: : Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential pharmacological properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(4-Azidophenyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone: can be compared with other piperidine derivatives, such as piperidine , N-ethylpiperidine , and piperidin-4-ol . While these compounds share structural similarities, This compound is unique due to its azido and hydroxyethyl groups, which confer distinct chemical and biological properties.
List of Similar Compounds
Piperidine
N-ethylpiperidine
Piperidin-4-ol
4-azidophenol
2-hydroxyethylpiperidine
Properties
IUPAC Name |
(4-azidophenyl)-[4-(2-hydroxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c15-17-16-13-3-1-12(2-4-13)14(20)18-8-5-11(6-9-18)7-10-19/h1-4,11,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNDYPBBPYQTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
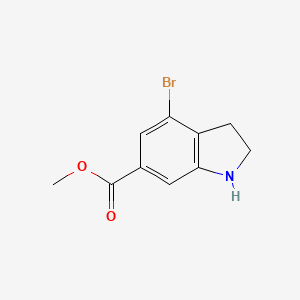
![7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8177622.png)
![3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8177627.png)
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(6-bromo-2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177653.png)
